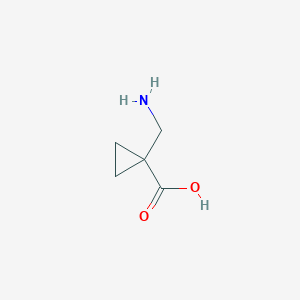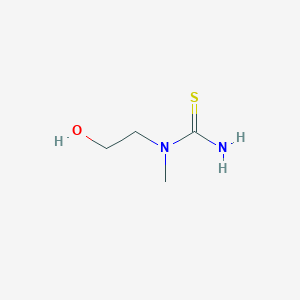
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate, also known as MEO-TAD, is a compound that has gained attention in the scientific community due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 235.27 g/mol. MEO-TAD is commonly used in the field of organic electronics as a hole-transport material in perovskite solar cells.
Scientific Research Applications
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate is widely used in the field of perovskite solar cells as a hole-transport material. It has been shown to improve the efficiency and stability of perovskite solar cells by enhancing the charge transport properties and reducing charge recombination. Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate has also been used in other organic electronic devices such as light-emitting diodes and field-effect transistors.
Mechanism of Action
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate acts as a hole-transport material in perovskite solar cells by facilitating the movement of positive charges from the light-absorbing layer to the electrode. It forms a thin layer at the interface between the perovskite layer and the electrode, which helps to reduce the energy loss during charge transfer. Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate also helps to prevent the degradation of perovskite materials by blocking the diffusion of moisture and oxygen.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate. However, it has been shown to be non-toxic and biocompatible, making it suitable for use in biomedical applications such as biosensors and drug delivery systems.
Advantages and Limitations for Lab Experiments
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for use in sensitive experiments. It is also stable under ambient conditions, allowing for long-term storage. However, Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate is hygroscopic and can absorb moisture from the air, which can affect its performance in perovskite solar cells. It is also sensitive to light and can degrade over time, which can limit its shelf life.
Future Directions
There are several future directions for research on Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate. One area of interest is the development of new synthesis methods that can produce Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate with improved properties such as higher purity and stability. Another area of research is the optimization of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate for use in perovskite solar cells by improving its charge transport properties and reducing its sensitivity to moisture and light. Additionally, there is potential for the use of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate in other applications such as organic light-emitting diodes and field-effect transistors.
Synthesis Methods
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate can be synthesized using a three-step reaction process involving the condensation of ethyl cyanoacetate with thiourea, followed by the reaction with methyl chloroformate and triethylamine. The final product is obtained by recrystallization from ethyl acetate. This synthesis method has been optimized to produce high yields of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate with purity greater than 99%.
properties
CAS RN |
132791-58-3 |
|---|---|
Product Name |
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate |
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h4,8H,3H2,1-2H3,(H,9,10) |
InChI Key |
IUMHNZDLPKKKIB-UHFFFAOYSA-N |
SMILES |
CCOC1NC(=O)C=C(S1)C(=O)OC |
Canonical SMILES |
CCOC1NC(=O)C=C(S1)C(=O)OC |
synonyms |
2H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-oxo-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)











![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)